(E)-3-methyl-4-oxopent-2-enal

Description

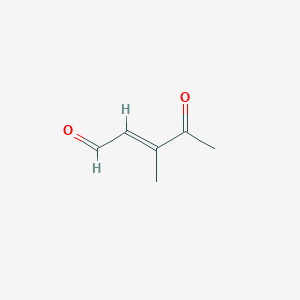

(E)-3-Methyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde featuring a conjugated system of a double bond (C2–C3), a ketone group at C4, and a methyl substituent at C3 (Figure 1). Its structure combines a reactive aldehyde moiety with a ketone and a stereochemically defined (E)-configured double bond, making it a versatile intermediate in organic synthesis. The compound’s reactivity is driven by the electron-withdrawing effects of the carbonyl groups, which enhance its susceptibility to nucleophilic attacks and cycloaddition reactions.

Properties

CAS No. |

160456-54-2 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(E)-3-methyl-4-oxopent-2-enal |

InChI |

InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+ |

InChI Key |

PEBMIJGMJUFNQE-HWKANZROSA-N |

SMILES |

CC(=CC=O)C(=O)C |

Isomeric SMILES |

C/C(=C\C=O)/C(=O)C |

Canonical SMILES |

CC(=CC=O)C(=O)C |

Synonyms |

2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Functional Groups: Ethyl 3-methyl-4-oxopent-2-enoate replaces the aldehyde group of (E)-3-methyl-4-oxopent-2-enal with an ethyl ester (-COOEt) at C1 .

- Reactivity : The ester group reduces electrophilicity at C1 compared to the aldehyde, making the compound less reactive toward nucleophiles (e.g., amines or alcohols). However, the α,β-unsaturated ester retains reactivity in conjugate additions.

- Stability : The ester enhances hydrolytic stability relative to the aldehyde, which is prone to oxidation or dimerization.

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-Methoxy-2-Oxo-Cyclopent-3-enyl Acetate)

Structural Differences :

- Ring System: Cyclopentenones feature a five-membered ring with conjugated carbonyl groups, introducing ring strain and altering electronic properties compared to linear this compound .

- Substituents : Methoxy and acetate groups in these derivatives modulate solubility and steric effects, influencing their reactivity in enzyme-catalyzed kinetic resolutions (e.g., lipase-mediated hydrolysis) .

Reactivity :

- The strained cyclopentenone ring undergoes ring-opening reactions under basic or nucleophilic conditions, a pathway absent in the linear aldehyde.

Other α,β-Unsaturated Carbonyl Compounds

- Aldehydes vs. Ketones : Linear α,β-unsaturated aldehydes (e.g., this compound) are more reactive in Michael additions than their ketone counterparts due to the stronger electron-withdrawing effect of the aldehyde group.

- Stereochemical Considerations : The (E)-configuration in this compound ensures optimal conjugation between the double bond and carbonyl groups, enhancing resonance stabilization compared to (Z)-isomers.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.